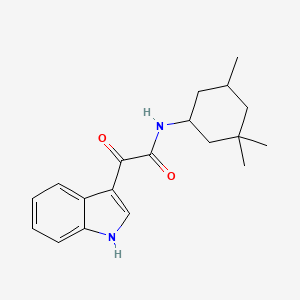
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide, also known as TRIMCA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. TRIMCA belongs to the class of indole-2-carboxamides and has been found to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is not fully understood. However, it has been suggested that 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may exert its effects by modulating various signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has also been found to activate the AMPK pathway, which plays a role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation. Additionally, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been found to reduce oxidative stress and increase the activity of antioxidant enzymes. Studies have also suggested that 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may have a role in regulating glucose and lipid metabolism.
实验室实验的优点和局限性
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with a high yield. Additionally, it has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy in different types of cancer and to understand its mechanism of action. Additionally, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine its neuroprotective effects and potential therapeutic applications. Finally, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may have potential applications in metabolic disorders, such as diabetes and obesity. Further studies are needed to determine its effects on glucose and lipid metabolism and its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a synthetic compound that has potential applications in various scientific research studies. It has been found to have anti-cancer, anti-inflammatory, and neuroprotective effects. While its mechanism of action is not fully understood, it has several advantages for use in lab experiments. Further research is needed to fully understand its potential applications and to determine its efficacy in different disease states.
合成方法
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including N-bromosuccinimide, triethylamine, and palladium on carbon. The final product is obtained as a white solid with a high yield.
科学研究应用
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. It has been found to have potential anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Studies have also suggested that 2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-8-13(10-19(2,3)9-12)21-18(23)17(22)15-11-20-16-7-5-4-6-14(15)16/h4-7,11-13,20H,8-10H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPIRFFPJNBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

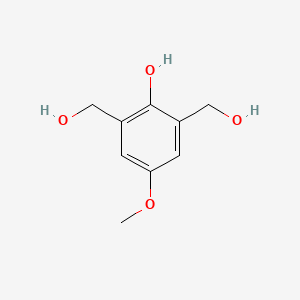
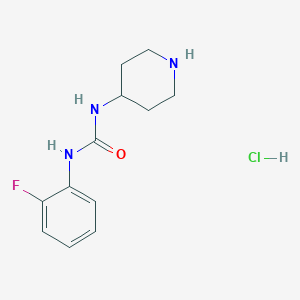

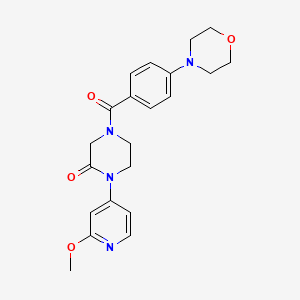
![3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2908683.png)
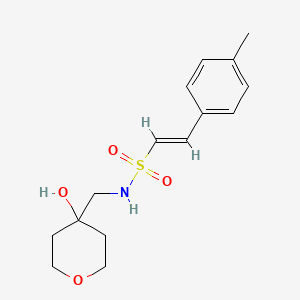
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2908687.png)
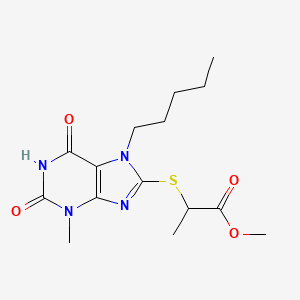



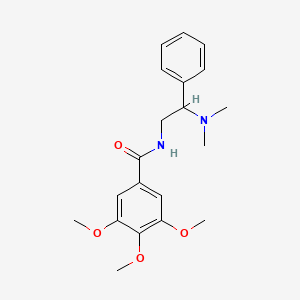
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2908696.png)
